Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Description
Properties
IUPAC Name |
ditert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-17(2,3)26-15(24)21-10-11-22(16(25)27-18(4,5)6)13-19(12-21)9-7-8-14(23)20-19/h7-13H2,1-6H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYQOJJWTIXXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the Tert-Butyl Ester Groups: The tert-butyl ester groups are introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing into its potential use as a drug precursor or as part of drug delivery systems.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve:
Binding to Enzymes: The compound can act as an inhibitor or activator of specific enzymes, altering their activity.
Pathway Modulation: It may influence biochemical pathways by interacting with key proteins or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate
Molecular Formula : C₁₄H₂₅N₃O₃
Molecular Weight : 283.37 g/mol
Key Features :
Comparison :
- Structural Differences : The di-tert-butyl variant has an additional ester group at position 11, increasing its molecular weight (estimated ~425 g/mol) and steric bulk. This difference may influence solubility and reactivity in downstream modifications.
- Synthetic Accessibility: The mono-ester derivative is listed as discontinued by CymitQuimica, suggesting challenges in large-scale production or instability . The di-ester’s synthesis pathway remains undocumented in the provided evidence but may involve similar coupling or protection strategies.
Diethyl 5-cyanoimidazo[3,4-a]imidazo[1',5':1,2]pyrido[3,4-d]pyrimidine-1,11-dicarboxylate (Compound 2d)
Molecular Formula: Not explicitly provided (likely C₁₈H₁₆N₆O₄). Key Features:
- Bicyclic heteroaromatic core with cyano and ester groups.
- Synthesized from 2-cyano-5-nitropyridine in 6% yield .
Comparison :
- Reactivity: Compound 2d’s IR spectrum confirms the presence of a cyano group (sharp ~2200 cm⁻¹ absorption), absent in the spirocyclic di-tert-butyl compound. This functional group enhances electrophilicity, enabling nucleophilic additions.
Quinoline-Based Esters (Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate)
Key Features :
Comparison :
- Biological Activity: While the spirocyclic di-tert-butyl compound’s bioactivity is undocumented, quinoline esters exhibit moderate antibacterial effects, suggesting that the di-tert-butyl compound’s ester groups could be modified for similar applications .
- Electrostatic Properties: Quinoline derivatives display distinct frontier orbital distributions and molecular electrostatic potentials (MEPs), which influence binding interactions. The spirocyclic compound’s rigid structure may offer superior target selectivity.
Biological Activity
Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (CAS Number: 2007916-04-1) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 383.48 g/mol. The compound features a spirocyclic framework that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₃N₃O₅ |
| Molar Mass | 383.48 g/mol |
| CAS Number | 2007916-04-1 |
Anticancer Potential
Research into related compounds suggests potential anticancer activity attributed to the ability of spirocyclic structures to interact with DNA and inhibit tumor growth. The mechanism may involve the induction of apoptosis in cancer cells or disruption of cell cycle progression. Further investigations are necessary to elucidate the specific pathways involved for this compound.
Enzyme Inhibition
Enzyme inhibition studies have shown that certain triazaspiro compounds can act as inhibitors for enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated organisms. A detailed exploration of the enzyme interactions of this compound could reveal its potential as a therapeutic agent.
Study on Antimicrobial Properties
A study focused on the synthesis and evaluation of various spirocyclic derivatives demonstrated that compounds with similar structures exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. Although this compound was not specifically tested in this study, the findings suggest a promising avenue for future research.
Evaluation of Cytotoxicity
In vitro studies assessing the cytotoxic effects of related triazaspiro compounds on cancer cell lines revealed significant dose-dependent responses. These findings indicate that further research into this compound's cytotoxic properties could yield valuable insights into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate to minimize side reactions?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical experimental design (DoE). For example, fractional factorial designs can identify critical variables affecting spirocycle formation, while response surface methodology (RSM) refines optimal conditions . Quantum chemical calculations (e.g., DFT) may predict intermediates’ stability, guiding solvent selection to suppress undesired pathways like ring-opening or over-functionalization .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this spirocyclic compound?
- Methodological Answer :
- NMR : -NMR distinguishes tert-butyl carbons (δ ~25-30 ppm) and carbonyl groups (δ ~165-175 ppm). -NMR coupling patterns confirm the spirocyclic topology (e.g., diastereotopic protons in the 1,8,11-triazaspiro system).
- IR : Stretching frequencies for the carbonyl (C=O, ~1700 cm) and tert-butyl groups (C-H, ~2950 cm) validate functional group integrity.
- MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 429.3) and fragmentation patterns (e.g., loss of tert-butoxy groups).
Advanced Research Questions
Q. How do computational models (e.g., MD simulations, QM/MM) inform the conformational dynamics of the spirocyclic core in catalytic or binding applications?
- Methodological Answer : Molecular dynamics (MD) simulations at 300–500 K reveal the spirocyclic system’s flexibility, particularly the nitrogen lone pair orientation influencing hydrogen-bonding or coordination behavior. QM/MM hybrid methods assess electronic effects (e.g., charge distribution at the 2-oxo position) on reactivity in enzyme-active sites or metal-organic frameworks .
Q. What strategies address contradictions in reported solubility data for this compound across polar aprotic solvents?
- Methodological Answer : Contradictions arise from variability in purity (e.g., residual tert-butyl alcohol) or measurement protocols. Validate solubility via:
- Hansen Solubility Parameters : Compare experimental solubility in DMSO vs. DMF using HSPiP software to reconcile discrepancies.
- Thermogravimetric Analysis (TGA) : Quantify solvent retention post-crystallization, which may artificially depress reported solubility values .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively retain the spirocyclic product (MW ~429.5 g/mol) while permeating smaller byproducts (e.g., tert-butyl chloride). Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., THF/water mixtures) to balance flux and selectivity .
Data Contradiction Analysis
Q. Why do catalytic hydrogenation studies of the 2-oxo group yield inconsistent stereochemical outcomes?
- Methodological Answer : Steric hindrance from tert-butyl groups creates competing pathways. Resolve via:
- In-situ ATR-IR : Monitor intermediate enolate formation under H pressure to correlate reaction progress with stereoselectivity.
- Chiral HPLC : Compare diastereomer ratios using a Chiralpak IA column (hexane:IPA 90:10) to quantify enantiomeric excess under varying catalyst loads (e.g., Pd/C vs. Raney Ni) .
Experimental Design
Q. What advanced reactor designs enhance scalability for multi-step syntheses involving this compound?
- Methodological Answer : Continuous-flow reactors mitigate thermal degradation by precise temperature control (e.g., Corning AFR modules). Design a segmented flow system with:
- Residence time distribution (RTD) analysis : Ensure plug-flow behavior (Bodenstein number >100) during cyclization steps.
- In-line PAT tools : UV/Vis or FTIR probes monitor reaction progress in real time, enabling dynamic adjustment of reagent stoichiometry .
Q. How can machine learning (ML) accelerate reaction condition screening for derivatives of this spirocyclic scaffold?
- Methodological Answer : Train ML models (e.g., random forest, gradient boosting) on historical reaction datasets (e.g., Reaxys, CAS Content Collection) using features like solvent polarity, catalyst type, and reaction time. Validate predictions via high-throughput experimentation (HTE) in 96-well plates, prioritizing conditions with predicted yield >75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
